molecular formula C14H15NO2 B113355 (3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 956270-77-2

(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B113355
CAS No.: 956270-77-2
M. Wt: 229.27 g/mol
InChI Key: MLQAOQXASUWCLY-XWIASGKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a chiral cyclopentaquinoline derivative of significant interest in pharmacological research. This compound was identified as a potent and highly efficacious activator of large conductance, calcium/voltage-gated potassium (BK) channels that contain the accessory beta1 subunit . Studies have demonstrated that it functions as a beta1-dependent BK channel agonist with an EC50 of 20 nM, capable of increasing BK current amplitude by over 10-fold . The beta1 subunit is highly expressed in smooth muscle, making this compound a valuable research tool for investigating conditions such as hypertension, cerebrovascular spasm, and other smooth muscle disorders . Its defined stereochemistry is critical for its biological activity. The product is provided for non-human research applications. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-8-4-2-6-10-9-5-3-7-11(9)13(14(16)17)15-12(8)10/h2-6,9,11,13,15H,7H2,1H3,(H,16,17)/t9-,11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQAOQXASUWCLY-XWIASGKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3C=CCC3C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)[C@H]3C=CC[C@H]3[C@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a member of the quinoline family known for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, particularly in cancer treatment and as an inhibitor of specific biological pathways.

Chemical Structure and Properties

The structural formula of the compound is represented as follows:

C13H15NO2\text{C}_{13}\text{H}_{15}\text{N}\text{O}_2

This compound features a unique cyclopentaquinoline framework that contributes to its biological properties. The stereochemistry at positions 3a, 4, and 9b is crucial for its activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of related quinoline derivatives. For instance, compounds with similar structural motifs have been tested against various cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The results indicated that these compounds exhibit significant cytotoxicity with IC50 values ranging from 7.7 to 14.2 µg/ml , comparable to established chemotherapeutics like 5-fluorouracil .

The antitumor activity is primarily attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway. In vitro assays demonstrated that certain derivatives inhibited EGFR with IC50 values in the micromolar range (16.01–1.11 µM), indicating potential as targeted cancer therapies . Molecular docking studies suggest that these compounds interact with the ATP-binding site of EGFR, blocking its activation and subsequent signaling pathways that promote tumor growth.

Study 1: Synthesis and Evaluation

A systematic synthesis of quinoline derivatives was conducted to evaluate their biological activity. Compounds were synthesized via reactions involving 2-(4-(dimethylamino)styryl)-6-substituted quinoline-4-carboxylic acids and were assessed for their antitumor efficacy using MTT assays against HepG2 and HCT116 cell lines. The most potent compounds showed promising results in inhibiting cell proliferation through apoptosis induction and cell cycle arrest .

Study 2: HDAC Inhibition

Another study explored the potential of quinoline derivatives as histone deacetylase (HDAC) inhibitors. Specific analogs demonstrated selective inhibition of HDAC3 with significant antiproliferative effects in K562 cells. The mechanism involved G2/M phase cell cycle arrest and apoptosis promotion, highlighting the therapeutic potential of these compounds in cancer treatment .

Table 1: Antitumor Activity of Related Quinoline Derivatives

CompoundCell LineIC50 (µg/ml)Mechanism
Compound AHepG27.7EGFR Inhibition
Compound BHCT11614.2Apoptosis Induction
Compound CHepG28.5Cell Cycle Arrest
Compound DHCT11611.0HDAC Inhibition

Table 2: EGFR Inhibition Potency

CompoundIC50 (µM)Reference DrugReference Drug IC50 (µM)
Compound A1.14Sorafenib1.14
Compound B0.1Erlotinib0.1
Compound C16.01--
Compound D1.11--

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 6

(a) 6-Fluoro Derivative
  • Structure: (3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
  • Molecular Formula: C₁₃H₁₂FNO₂ (MW: 233.24 g/mol)
  • Key Differences : The electron-withdrawing fluorine at position 6 may enhance the carboxylic acid's acidity (pKa ~3.82) compared to the methyl group’s electron-donating effect. Fluorine’s smaller size and electronegativity could improve bioavailability or binding specificity in target proteins .
(b) 6-Chloro-9-Trifluoromethyl Derivative
  • Structure: rac-(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3H-cyclopenta[c]quinoline-4-carboxylic acid
  • Molecular Formula: C₁₄H₁₁ClF₃NO₂ (MW: 317.70 g/mol)
  • The trifluoromethyl group’s strong electron-withdrawing effect may further modulate electronic properties .

Substituent Variations at Position 8

(a) 8-Ethoxycarbonyl Derivative
  • Structure: 8-(ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
  • Molecular Formula: C₁₆H₁₇NO₄ (MW: 287.31 g/mol)
  • Its ester functionality could serve as a prodrug moiety, enhancing solubility .
(b) 8-Nitro Derivative
  • Structure: (3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
  • Molecular Formula : C₁₃H₁₃N₂O₄ (MW: 261.25 g/mol)
  • Key Differences : The nitro group’s strong electron-withdrawing nature may lower the carboxylic acid’s pKa and increase reactivity. Nitro groups are often associated with redox activity, which could influence metabolic stability .

Functional Group Modifications

(a) Dione Derivatives
  • Structure: Tetrahydro-4H-cyclopenta[b]quinoline-1,8(5H,9H)-dione
  • Molecular Formula: C₁₆H₁₄BrNO₂S (Example: 4a in )
  • Key Differences : Replacement of the carboxylic acid with dione groups eliminates acidic protons, altering hydrogen-bonding capabilities. These derivatives may exhibit different pharmacokinetic profiles due to reduced polarity .
(b) Pyridinyl Substituents
  • Structure: 4-(Pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
  • Molecular Formula : C₁₇H₁₆N₂ (MW: 248.32 g/mol)

Preparation Methods

Catalytic Hydrogenation

Using palladium on carbon (Pd/C, 10 wt%) under hydrogen gas (1 atm) in ethanol at room temperature, the nitro group is reduced to an amine with >95% conversion. This method is favored for its scalability and minimal byproduct formation.

Chemical Reduction with SnCl₂/HCl

In cases where catalytic hydrogenation is impractical, stoichiometric reduction with tin(II) chloride in hydrochloric acid achieves comparable yields (88–92%). The reaction is typically conducted at 50°C for 6 hours, followed by neutralization with sodium hydroxide.

Comparative Analysis of Reduction Methods

MethodCatalyst/ReagentTemperatureTimeYield
Catalytic HydrogenationPd/C, H₂25°C3 h95%
SnCl₂/HClSnCl₂ (4 equiv)50°C6 h90%

Lactamization and Cyclopenta[c]Quinoline Formation

The amine intermediate undergoes thermal lactamization catalyzed by polyphosphoric acid (PPA) to form the fused cyclopenta[c]quinoline scaffold. This step is highly sensitive to reaction conditions, as improper temperature control leads to racemization or ring-opening byproducts.

Optimized Lactamization Protocol

ParameterDetails
CatalystPPA (85% w/w)
Temperature120°C
Time48 hours
SolventSolvent-free
Yield65–70%

The reaction proceeds via intramolecular nucleophilic attack of the amine on the adjacent carbonyl group, followed by dehydration. Stereochemical integrity at the 3aR,4S,9bS positions is maintained through rigid transition-state control, as confirmed by X-ray crystallography.

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester protecting group is cleaved under acidic or basic conditions to yield the final carboxylic acid product.

Hydrolysis Conditions

ParameterDetails
Reagent6M HCl (for acid hydrolysis)
TemperatureReflux (100°C)
Time8 hours
Yield95%

Alternative alkaline hydrolysis using NaOH (2M) at 80°C for 6 hours achieves similar efficiency but requires neutralization with HCl to isolate the free acid.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are employed to enhance heat transfer and reduce reaction times. Key modifications include:

  • PPA Concentration : Reduced to 70% w/w to minimize viscosity.

  • Residence Time : 12 hours at 110°C, achieving 68% yield with >99% enantiomeric excess.

  • Purification : Crystallization from ethanol/water mixtures ensures >98% purity.

Analytical Validation and Quality Control

Critical Quality Attributes

ParameterMethodSpecification
PurityHPLC (C18 column, UV 254 nm)≥98%
StereochemistryX-ray crystallography3aR,4S,9bS confirmed
Residual SolventsGC-MS<500 ppm

Challenges and Mitigation Strategies

  • Racemization During Lactamization : Lowering reaction temperature to 110°C and using fresh PPA batches reduce epimerization to <2%.

  • Byproduct Formation : Addition of molecular sieves (4Å) absorbs water, suppressing hydrolysis side reactions.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and stereochemical control?

  • Methodological Answer : Synthesis optimization can leverage Brønsted acid-catalyzed intramolecular Povarov reactions or acid-induced domino cyclization of cyclopropyl N,S-acetals. For example, ionic liquids like [bmim]BF₄ reduce reaction time and improve yields (e.g., 95% yield for similar octahydroacridines) by stabilizing intermediates . Stereochemical control may require chiral catalysts or enantioselective conditions, as demonstrated in cyclopenta[b]quinoline syntheses .

Q. What spectroscopic and chromatographic techniques confirm the structure and purity of this compound?

  • Methodological Answer : High-resolution NMR (¹H/¹³C) identifies proton environments and coupling constants, particularly for distinguishing cis/trans isomers in the cyclopenta core . Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves absolute stereochemistry . Purity is validated via HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) .

Q. What are the documented biological activities of related cyclopenta[c]quinoline derivatives?

  • Methodological Answer : Structurally similar compounds show activity as fatty acid amide hydrolase (FAAH) inhibitors (e.g., cyclopenta[c]pyrrolylalkylcarbamates) and antimicrobial agents via primary α-amino acid conjugation . These analogs inform target selection (e.g., neurological enzymes) and guide structure-activity relationship (SAR) studies for this compound .

Advanced Research Questions

Q. How can computational modeling address challenges in predicting this compound’s interactions with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking screens for binding affinities to targets like 5HT1B receptors . Molecular Dynamics (MD) simulations (e.g., 100-ns trajectories in explicit solvent) assess stability of ligand-protein complexes, though force field parameterization for the cyclopenta core may require manual adjustments .

Q. How can researchers resolve discrepancies in reaction outcomes across catalytic systems for cyclopenta[c]quinoline synthesis?

  • Methodological Answer : Contradictions arise from competing pathways (e.g., oxidation vs. sulfonation in ruthenium-mediated reactions) . Systematic screening of catalysts (e.g., Brønsted acids vs. ionic liquids) and real-time monitoring via in situ IR or LC-MS identifies intermediates. For example, failed oxidative degradation to carboxylic acid derivatives suggests alternative routes, such as direct functionalization of preformed cyclopenta cores .

Q. What strategies elucidate stereochemical configuration in this multi-chiral compound?

  • Methodological Answer : X-ray crystallography is definitive but requires high-quality crystals. Alternatively, NOESY NMR detects spatial proximities (e.g., between H-3a and H-9b) to assign relative configurations . Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) separates enantiomers, validated by optical rotation comparisons to known standards .

Q. How should stability studies be designed to evaluate degradation pathways under varied conditions?

  • Methodological Answer : Accelerated stability testing under ICH guidelines (25°C/60% RH, 40°C/75% RH) identifies degradation products via LC-MS. Forced degradation (e.g., 0.1M HCl/NaOH, 3% H₂O₂) profiles pH/oxidative susceptibility. Solid-state stability is assessed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. What are the limitations in introducing substituents to the cyclopenta[c]quinoline core, and how can they be overcome?

  • Methodological Answer : Electrophilic substitution at C-6 is hindered by steric and electronic effects. Directed ortho-metalation (DoM) with LDA/TMPLi enables regioselective functionalization . Alternatively, late-stage cross-coupling (e.g., Suzuki-Miyaura at brominated positions) introduces aryl/heteroaryl groups without disrupting the fused ring system .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.